N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydrothiazolo ring, which is a five-membered ring containing a sulfur and a nitrogen atom. The presence of these heterocycles, along with the sulfonyl group, could have significant implications for the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the sulfonyl group could potentially be involved in substitution reactions, while the nitrogen atoms in the pyrazine and tetrahydrothiazolo rings could potentially act as nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make it a base, while the sulfonyl group could potentially make it an acid .Scientific Research Applications
Synthesis of Novel Compounds and Dyes : This compound is used in the synthesis of novel heterocyclic compounds, such as the ones described by Khalifa, Abdel‐Hafez, Gobouri, and Kobeasy (2015). Their research focuses on synthesizing novel aryl monoazo organic compounds for dyeing polyester fabrics and evaluating their color characteristics, fastness properties, and biological activities like antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties. Elgemeie, Altalbawy, Alfaidi, Azab, and Hassan (2017) synthesized novel pyrazine-2-carboxamide derivatives and evaluated their antibacterial and antifungal activities (Elgemeie et al., 2017).
Inhibitory Activities in Pharmacology : Haginoya, Kobayashi, Komoriya, Hirokawa, Furugori, and Nagahara (2004) investigated a series of compounds, including 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide derivatives, for their in vitro inhibitory activities against factor Xa and coagulation, highlighting their potential as orally active factor Xa inhibitors (Haginoya et al., 2004).
Catalysis in Organic Synthesis : The compound plays a role in organic synthesis, particularly in the development of catalysis methods. This aspect is crucial in synthesizing complex molecules, which can have applications in drug development and materials science.
Molecular Biology Research : In molecular biology, this compound may be used in the study of enzyme inhibition, protein binding, or as a tool in understanding biological pathways. This application is vital in developing new treatments for diseases.
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further investigation of its properties, potential uses, and methods of synthesis. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its activity .
Properties
IUPAC Name |
N-[5-(3-acetylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S2/c1-12(25)13-3-2-4-14(9-13)30(27,28)24-8-5-15-17(11-24)29-19(22-15)23-18(26)16-10-20-6-7-21-16/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUQBUBJBLVJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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